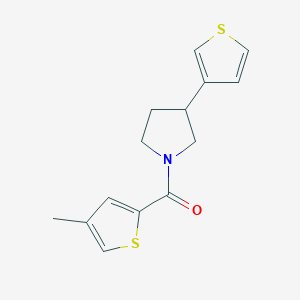

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c1-10-6-13(18-8-10)14(16)15-4-2-11(7-15)12-3-5-17-9-12/h3,5-6,8-9,11H,2,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFXCIRWKGRSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Thiophene Rings: Thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Carbonylation: The carbonyl group can be introduced using carbonylation reactions, often involving carbon monoxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various halogenating agents or nucleophiles.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or substituted thiophenes.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

1-(4-Chlorophenyl)-3-phenylpyrrolidine Derivatives

- Key Differences : Replaces thiophene substituents with chlorophenyl and phenyl groups.

Thiophene-Modified Analogs

- Impact: The absence of the pyrrolidine core reduces conformational rigidity, while the naphthalene group may enhance π-π stacking interactions.

Benzo[b]thiophene-Containing Pyrrolidine Derivatives

1-[2-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)ethyl]pyrrolidine Hydrochloride (CAS not provided) :

- Key Differences : Incorporates a benzo[b]thiophene ring system instead of simple thiophenes.

Positional Isomerism in Thiophene Substitution

- 1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2191267-32-8 vs. thiophen-3-yl isomer) :

- Key Difference : Substitution at thiophen-2-yl vs. thiophen-3-yl.

- Impact : The 3-position substitution may alter steric hindrance and electronic distribution, affecting binding to targets like dopamine or serotonin receptors.

Data Table: Structural and Functional Comparison

Structural and Conformational Analysis

- Pyrrolidine Puckering: The Cremer-Pople parameters () suggest that the pyrrolidine ring in the target compound adopts a non-planar conformation, enhancing steric compatibility with biological targets. Analogous compounds with rigidified structures (e.g., benzo[b]thiophene derivatives) may exhibit reduced conformational flexibility, impacting binding kinetics .

Biological Activity

1-(4-Methylthiophene-2-carbonyl)-3-(thiophen-3-yl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to consolidate available research findings on the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₉N₁O₁S₂

- Molecular Weight : 237.32 g/mol

- CAS Number : 1104729-19-2

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds featuring thiophene and pyrrolidine structures often possess significant anticancer properties. For instance, derivatives with similar scaffolds have shown efficacy against various cancer cell lines, including:

- Colon Carcinoma (HCT-116) : Compounds with similar structures demonstrated IC₅₀ values ranging from 6.2 μM to 43.4 μM against this cell line .

- Breast Cancer (T47D) : Analogous compounds exhibited IC₅₀ values of 27.3 μM, indicating potential for therapeutic use in breast cancer treatment .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, as many pyrrolidine derivatives have been documented to inhibit bacterial growth and exhibit antifungal activities. The presence of thiophene rings enhances the interaction with microbial enzymes, leading to increased efficacy against resistant strains.

Enzyme Inhibition

This compound may act as an inhibitor for several metabolic enzymes:

- Acetylcholinesterase (AChE) : Some studies have shown that similar compounds can inhibit AChE, which is relevant for treating neurological disorders such as Alzheimer's disease .

- Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in managing depression and neurodegenerative diseases; hence, this compound's potential role in MAO inhibition warrants further investigation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Enzyme Binding : The thiophene moieties are likely involved in π-stacking interactions with enzyme active sites, leading to inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

| Study Reference | Compound | Biological Activity | IC₅₀ Value |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Colon carcinoma inhibition | 6.2 μM | |

| Oxygenated chalcones | MAO-B inhibition | Not specified |

These findings emphasize the need for further exploration of the specific biological activity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.